molecular formula C22H16N2O4S B2996277 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 292057-60-4

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2996277
CAS RN: 292057-60-4
M. Wt: 404.44
InChI Key: WLZMMJJANSLWSF-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are present in a variety of synthetic and natural products and have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied, depending on the specific compound and the conditions under which the reactions are carried out .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Diuretic Activity : A study on biphenyl benzothiazole-2-carboxamide derivatives, which shares a structural resemblance with the compound , highlighted the synthesis and evaluation of these compounds for their diuretic activity. Among the synthesized series, certain derivatives were found to be promising candidates due to their significant diuretic effects (Yar & Ansari, 2009).

  • Corrosion Inhibition : Benzothiazole derivatives were synthesized to study their corrosion inhibiting efficiency on steel in acidic conditions. The study found that these derivatives offered superior stability and higher efficiency in preventing steel corrosion, indicating their potential application in corrosion inhibition (Hu et al., 2016).

  • Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives has been explored for their antimicrobial properties. Some synthesized molecules demonstrated potent activity against various pathogenic strains, showcasing the therapeutic potential of benzothiazole derivatives in treating microbial infections (Bikobo et al., 2017).

  • Antitumor Activity : Research on the antitumor properties of 2-(4-aminophenyl)benzothiazoles and their metabolites revealed selective growth inhibitory effects against certain human cancer cell lines. This suggests the compound's utility in developing targeted cancer therapies (Kashiyama et al., 1999).

  • Docking Studies and Antimicrobial Evaluation : Another area of research includes the docking studies and antimicrobial evaluation of benzothiazole derivatives, which were synthesized and tested against various bacterial and fungal species. The results indicated that certain compounds exhibited potent antimicrobial activity, which could lead to the development of new antimicrobial agents (Incerti et al., 2017).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on the specific compound. It’s important to handle these compounds with care and use appropriate safety measures .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S/c25-17-7-6-14(12-15(17)22-24-16-3-1-2-4-20(16)29-22)23-21(26)13-5-8-18-19(11-13)28-10-9-27-18/h1-8,11-12,25H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZMMJJANSLWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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